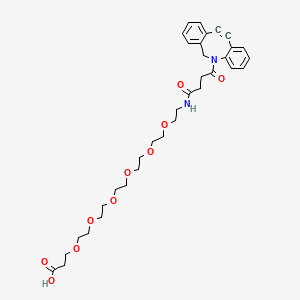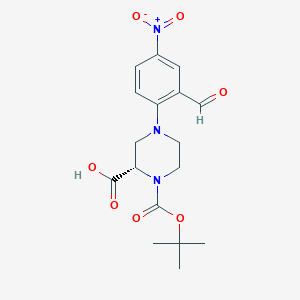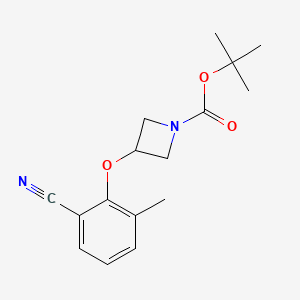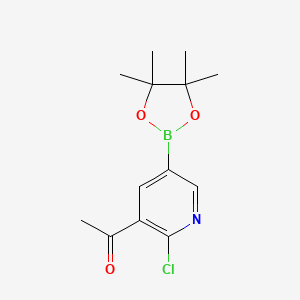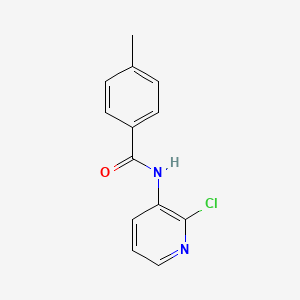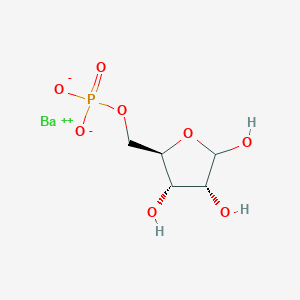
Ribose-5-phosphate Barium Salt Hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ribose-5-phosphate Barium Salt is a biochemical compound that plays a crucial role in cellular metabolism. It is a derivative of ribose-5-phosphate, a sugar phosphate involved in the pentose phosphate pathway. This pathway is essential for the synthesis of nucleotides and nucleic acids, which are vital for DNA and RNA production . Ribose-5-phosphate Barium Salt is often used in research to study various biochemical processes and metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ribose-5-phosphate Barium Salt can be synthesized through the reaction of ribose-5-phosphate with barium hydroxide. The reaction typically involves dissolving ribose-5-phosphate in water and adding barium hydroxide to the solution. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of Ribose-5-phosphate Barium Salt .
Industrial Production Methods: In industrial settings, the production of Ribose-5-phosphate Barium Salt involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often employing advanced purification techniques such as ion exchange chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Ribose-5-phosphate Barium Salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ribulose-5-phosphate.
Reduction: It can be reduced to form ribitol-5-phosphate.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Ribulose-5-phosphate
Reduction: Ribitol-5-phosphate
Substitution: Various substituted ribose derivatives
Scientific Research Applications
Ribose-5-phosphate Barium Salt has numerous applications in scientific research:
Mechanism of Action
Ribose-5-phosphate Barium Salt exerts its effects by participating in the pentose phosphate pathway. It is converted to ribulose-5-phosphate by the enzyme ribose-5-phosphate isomerase. This conversion is crucial for the synthesis of nucleotides and nucleic acids. The compound also plays a role in regulating oxidative stress and cellular energy production .
Comparison with Similar Compounds
- D-Ribose 5-phosphate Disodium Salt
- D-Ribulose 5-phosphate Disodium Salt
- D-Fructose 6-phosphate Disodium Salt
- D-Sedoheptulose 7-phosphate Lithium Salt
Comparison: Ribose-5-phosphate Barium Salt is unique due to its specific role in the pentose phosphate pathway and its use in studying glycation processes. Compared to its disodium and lithium salt counterparts, the barium salt form is often preferred for certain biochemical assays and research applications due to its stability and reactivity .
Properties
Molecular Formula |
C5H9BaO8P |
|---|---|
Molecular Weight |
365.42 g/mol |
IUPAC Name |
barium(2+);[(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C5H11O8P.Ba/c6-3-2(1-12-14(9,10)11)13-5(8)4(3)7;/h2-8H,1H2,(H2,9,10,11);/q;+2/p-2/t2-,3-,4-,5?;/m1./s1 |
InChI Key |
VNFDCDZWBYRPMC-QHEAFLAXSA-L |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H](C(O1)O)O)O)OP(=O)([O-])[O-].[Ba+2] |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)OP(=O)([O-])[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


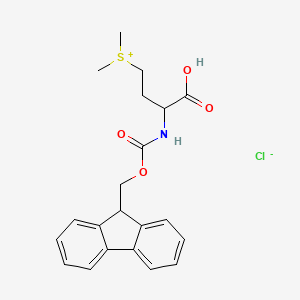

![(3R)-3-hydroxy-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one](/img/structure/B13727974.png)
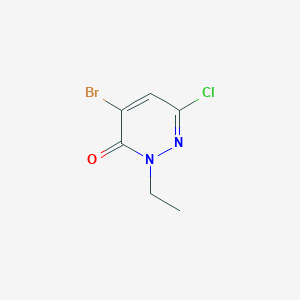


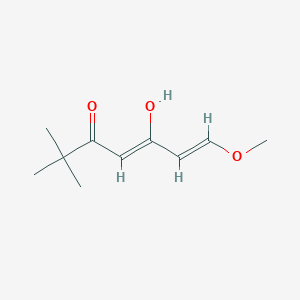

![1-[2-(3-Chloro-phenyl)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13728010.png)
